Lipophilicity (XLogP3): Tert-butyl Ester Confers >10× Higher Partitioning than Methyl Ester
The tert-butyl ester of 2-aminoheptanoate exhibits an XLogP3-AA value of 2.6, compared to 1.6 for the methyl ester and 1.9 for the ethyl ester [1][2][3]. The free acid (2-aminoheptanoic acid) has a logP of -0.98, making it highly hydrophilic [4]. This 1.0 logP unit increase relative to the methyl ester represents approximately a 10-fold greater partitioning into octanol, and the ~3.6 logP unit increase over the free acid represents >3000-fold greater lipophilicity. For procurement decisions involving cell-based assays or in vivo studies where passive membrane permeability is critical, the tert-butyl ester provides a quantifiably distinct partitioning profile that cannot be replicated by lower alkyl esters.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Methyl 2-aminoheptanoate: XLogP3-AA = 1.6; Ethyl 2-aminoheptanoate: XLogP3-AA = 1.9; 2-Aminoheptanoic acid (free acid): logP = -0.98 |
| Quantified Difference | Δ logP = +1.0 vs. methyl ester (10× more lipophilic); Δ logP = +3.58 vs. free acid (>3000× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for esters; ALOGPS for free acid as reported in HMDB. |
Why This Matters
A 10-fold difference in lipophilicity directly affects membrane permeability, metabolic stability, and extraction efficiency—key criteria for selecting a building block for bioactivity screening or prodrug design.
- [1] PubChem Compound Summary for CID 59866844, Tert-butyl 2-aminoheptanoate. XLogP3-AA = 2.6. View Source
- [2] PubChem Compound Summary for CID 14267025, Methyl 2-aminoheptanoate. XLogP3-AA = 1.6. View Source
- [3] PubChem Compound Summary for CID 20286235, Ethyl 2-aminoheptanoate. XLogP3-AA = 1.9. View Source
- [4] Human Metabolome Database: 2-Aminoheptanoic acid (HMDB0242128). logP = -0.98 (ALOGPS). View Source
